![molecular formula C17H18FN3OS B2910901 N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897463-67-1](/img/structure/B2910901.png)
N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an imidazo[2,1-b]thiazole core
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to inhibit viral replication in the case of antiviral activity .
Biochemical Pathways
For example, indole derivatives have been reported to interfere with the replication of viruses, thereby exhibiting antiviral activity .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates . This inhibition can alter signaling pathways within cells, affecting cellular responses and functions. Additionally, this compound may bind to receptor proteins, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior. For example, it may induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can result from competitive binding, where the compound competes with the natural substrate of the enzyme, or from allosteric modulation, where binding induces conformational changes that reduce enzyme activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a substitution reaction where a fluorophenyl halide reacts with the imidazo[2,1-b]thiazole intermediate.
Attachment of the tert-Butyl Group: This step often involves the use of tert-butyl chloride in the presence of a base to introduce the tert-butyl group.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorophenyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exhibit significant anticancer properties. Studies have shown that imidazole derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a similar imidazo[2,1-b][1,3]thiazole derivative effectively inhibited the growth of human breast cancer cells (MCF-7). The compound was shown to induce apoptosis via the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Its structural features allow it to interact with bacterial membranes and inhibit essential enzymes.
Case Study:
In vitro studies highlighted that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Neurological Applications
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation and oxidative stress is particularly noteworthy.
Case Study:
A recent publication in Neuroscience Letters reported that the imidazo[2,1-b][1,3]thiazole scaffold exhibited neuroprotective properties in cellular models of oxidative stress. The compound reduced neuronal cell death induced by hydrogen peroxide and improved cell viability .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the imidazole ring significantly influence biological activity.
Substituent | Activity Level | Notes |
---|---|---|
Fluorine | High | Enhances lipophilicity and bioactivity |
Methyl | Moderate | Affects binding affinity |
Hydroxyl | Low | Reduces overall activity |
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-methylbenzenesulfonamide
- 4-TERT-BUTYL-N-ISOPROPYLBENZAMIDE
- 4-TERT-BUTYL-N,N-DIETHYLBENZAMIDE
Uniqueness
N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to its imidazo[2,1-b]thiazole core, which imparts specific chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.
Biological Activity
N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a novel compound within the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C16H18F1N5S1
The structure includes a thiazole ring fused with an imidazole moiety and a tert-butyl acetamide group. This unique combination is hypothesized to contribute to its biological activities.
Recent studies have indicated that compounds similar to this compound may inhibit focal adhesion kinase (FAK), a protein implicated in cancer cell proliferation and migration. FAK is often overexpressed in various cancers, making it a viable target for therapeutic intervention.
Inhibition of FAK
In vitro assays demonstrated that imidazo[2,1-b][1,3]thiazole derivatives significantly reduce the phosphorylation of FAK in pancreatic cancer cell lines. The inhibition leads to decreased cell migration and proliferation rates. For instance, compounds in this class exhibited IC50 values ranging from 0.59 to 2.81 μM against mesothelioma cells, indicating strong antiproliferative properties .
Efficacy in Cancer Models
Case Studies and Experimental Data
Several studies have evaluated the efficacy of imidazo[2,1-b][1,3]thiazole derivatives in various cancer models:
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study 1 | MesoII | 0.59 | FAK inhibition |
Study 2 | STO | 2.81 | FAK inhibition |
Study 3 | A431 | 1.61 | Apoptosis |
Study 4 | H1299 | 1.98 | Cell cycle arrest |
These findings suggest that this compound and its analogs could serve as promising candidates for further development as anticancer agents.
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds often correlates with specific structural features:
- Thiazole Ring : Essential for cytotoxic activity.
- Substituents on Phenyl Ring : Electron-donating groups enhance activity.
- Acetamide Group : Modulates solubility and bioavailability.
Research indicates that modifications at the phenyl or thiazole positions can significantly alter the compound's potency and selectivity against cancer cells .
Properties
IUPAC Name |
N-tert-butyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-17(2,3)20-15(22)8-13-10-23-16-19-14(9-21(13)16)11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVKEBQMDPMPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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